molecular formula C16H14N4O3 B2539027 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795489-63-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2539027
CAS RN: 1795489-63-2
M. Wt: 310.313
InChI Key: DQNRPEWCEJFDQO-UHFFFAOYSA-N
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Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of furan derivatives often involves the incorporation of the furan nucleus, which is an important synthetic strategy in drug discovery . There are numerous methods for the synthesis of furans and their various structure reactions offer enormous scope in the field of medicinal chemistry .


Molecular Structure Analysis

Furan is a nonpolar aromatic compound. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the product of acylation of pyridin-2-amine with furan-2-carbonyl chloride was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, one furan derivative was synthesized as off-white crystals with a melting point of 202–203°C .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This compound, with its furan nucleus, could potentially be used in the development of new antibacterial drugs.

Antitumor Potential

Imidazole containing compounds, such as this one, have shown a broad range of chemical and biological properties, including antitumor activity . This compound could potentially be used in the development of new antitumor drugs.

Antioxidant Potential

Imidazole derivatives have also shown good scavenging potential, indicating their potential as antioxidants . This compound could be explored for its antioxidant properties.

Anti-inflammatory Activity

Imidazole derivatives have been reported to show anti-inflammatory activity . This compound could potentially be used in the development of new anti-inflammatory drugs.

Antiviral Activity

Imidazole derivatives have been reported to show antiviral activity . This compound could potentially be used in the development of new antiviral drugs.

Antifungal Activity

Imidazole derivatives have been reported to show antifungal activity . This compound could potentially be used in the development of new antifungal drugs.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This compound could potentially be used in the development of new antidiabetic drugs.

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(14-4-2-10-23-14)17-5-6-19-7-8-20-15(19)11-12(18-20)13-3-1-9-22-13/h1-4,7-11H,5-6H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNRPEWCEJFDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

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